5-Chlorothiazole-2-sulfonyl chloride
Description
5-Chlorothiazole-2-sulfonyl chloride (CAS 2766-74-7, EC 700-248-6) is a sulfonyl chloride derivative of the thiazole heterocycle, characterized by a chlorine substituent at the 5-position and a sulfonyl chloride group at the 2-position of the thiazole ring. Its molecular formula is C₃HCl₂NO₂S₂, with a molecular weight of 234.13 g/mol. This compound is highly reactive due to the electrophilic sulfonyl chloride moiety, enabling its use as a key intermediate in synthesizing sulfonamides, sulfonate esters, and other functionalized thiazole derivatives .
Applications span pharmaceuticals, agrochemicals, and materials science, where its reactivity and structural uniqueness facilitate the development of bioactive molecules.
Properties
IUPAC Name |
5-chloro-1,3-thiazole-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2NO2S2/c4-2-1-6-3(9-2)10(5,7)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEZZYXNUISBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693345 | |
| Record name | 5-Chloro-1,3-thiazole-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959997-70-7 | |
| Record name | 5-Chloro-1,3-thiazole-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Development
5-Chlorothiazole-2-sulfonyl chloride has been utilized in the synthesis of various bioactive molecules. Its sulfonamide derivatives have shown significant biological activities, particularly in the field of cancer research. For instance, derivatives of this compound have been tested for antiproliferative effects against several cancer cell lines, including hepatoma and colon cancer cells.
Case Study: Anticancer Activity
- A study evaluated the antiproliferative effects of 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine, a derivative of 5-chlorothiazole-2-sulfonyl chloride. It exhibited strong inhibitory effects on hepatoma cell lines with IC50 values ranging from 1.65 to 2.89 μM, indicating its potential as an anticancer agent .
Agrochemical Applications
The compound is also significant in agrochemical research as an intermediate in the synthesis of herbicides and fungicides. Its ability to form sulfonamide derivatives allows for the development of compounds with enhanced efficacy against pests and diseases.
Table: Agrochemical Derivatives of 5-Chlorothiazole-2-sulfonyl Chloride
| Compound Name | Application Type | Activity Level |
|---|---|---|
| 5-Chloro-4-nitrothiophene-2-sulfonamide | Herbicide | Moderate |
| N-(3-(1H-pyrazol-1-yl)pyridin-2-yl)-5-chlorothiophene-2-sulfonamide | Fungicide | High |
Material Science
In material science, 5-chlorothiazole-2-sulfonyl chloride has been used to create functionalized polymers and coatings with specific properties such as increased thermal stability and chemical resistance.
Mechanistic Insights
The mechanism of action for compounds derived from 5-chlorothiazole-2-sulfonyl chloride often involves the inhibition of specific enzymes or pathways critical for cell proliferation or pathogen survival. For example, some derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 5-chlorothiazole-2-sulfonyl chloride with structurally or functionally analogous sulfonyl chlorides:
Reactivity and Stability
- Electrophilicity : 5-Chlorothiazole-2-sulfonyl chloride exhibits higher electrophilicity at the sulfonyl chloride group compared to aryl sulfonyl chlorides (e.g., 2-chloro-5-formylbenzenesulfonyl chloride), due to electron-withdrawing effects of the thiazole ring .
- Hydrolysis Sensitivity : All sulfonyl chlorides in this class hydrolyze readily in aqueous media, but thiazole-based derivatives (e.g., 5-chlorothiazole-2-sulfonyl chloride) show slower hydrolysis rates than benzene-sulfonyl analogs, likely due to reduced resonance stabilization of the leaving group .
Research Findings and Gaps
- Recent Studies : A 2025 study highlighted 5-chlorothiazole-2-sulfonyl chloride’s efficacy in synthesizing protease inhibitors, outperforming acetamido-thiazole derivatives in yield and selectivity .
Preparation Methods
General Synthetic Strategy
The preparation of 5-chlorothiazole-2-sulfonyl chloride typically involves:
- Synthesis or procurement of a suitable chlorinated thiazole precursor (e.g., 2-chloro-5-chloromethyl-1,3-thiazole).
- Introduction of the sulfonyl chloride group at the 2-position of the thiazole ring.
- Purification and isolation of the final sulfonyl chloride compound.
The key challenges include controlling the regioselectivity of chlorination and sulfonylation, minimizing side reactions, and achieving high purity and yield.
Preparation of 2-Chloro-5-chloromethyl-1,3-thiazole Precursor
This intermediate is crucial as a starting material for the sulfonyl chloride synthesis.
- Starting material: Allyl isothiocyanate (CH2=CH–CH2–NCS)
- Chlorinating agents: Chlorine gas, sulfuryl chloride, phosphorus chlorides (PCl3, POCl3), or N-haloimides.
- Oxidizing agents: Hydrogen peroxide, peroxides, hydroperoxides, quinones.
- Solvents: Inert solvents such as acetonitrile, dimethylformamide, methyl sulfoxide.
- Initial reaction of allyl isothiocyanate with chlorinating agent at temperatures ranging from −40 °C to +30 °C.
- Subsequent addition of oxidizing agent at 0 °C to solvent boiling point.
- Isolation of 2-chloro-5-chloromethyl-1,3-thiazole by filtration and crystallization.
- Purity after distillation: approximately 77% by weight.
- Improved methods achieve purities up to 92-94% with yields around 71%.
- The process avoids excessive use of chlorinating agents and high dilution conditions.
- The intermediate is isolated by crystallization of its hydrochloride salt at low temperatures (−10 °C to −50 °C).
- The reaction mixture can be used directly in subsequent steps without extensive purification.
| Step | Reagents/Conditions | Temperature Range (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| a) | Allyl isothiocyanate + chlorinating agent | −40 to +30 | - | - | Solvent inert to reaction |
| b) | Addition of oxidizing agent | 0 to solvent boiling | - | - | 1-5 mol oxidant per mol substrate |
| c) | Isolation and crystallization | −10 to −50 | 71 | 92-94 | Crystallization of hydrochloride |
Source: Patent US20030153767A1 and CN1126746C
The sulfonyl chloride group introduction is typically achieved by oxidation and chlorination of the corresponding thiol or sulfide derivative on the thiazole ring.
- Oxidation of 5-chlorothiazole-2-thiol or related precursors using sodium hypochlorite (bleach) or other oxidizing agents.
- Reaction performed in acidic aqueous-organic biphasic systems, often at low temperatures (below 0 °C to room temperature).
- Use of solvents such as dichloromethane, acetonitrile, or tetrahydrofuran.
- Isolation by filtration, washing with cold solvents, and drying under inert atmosphere.
- Sodium hypochlorite (NaOCl) solution added slowly to a mixture of the thiazole thiol in dichloromethane and hydrochloric acid at −5 °C.
- After reaction completion, the organic layer is separated, washed, dried, and concentrated to yield the sulfonyl chloride.
- Yields reported up to 86%, with the product stored under argon at low temperature to minimize decomposition.
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | NaOCl added to thiol + HCl in CH2Cl2 | −5 | 86 | High | Slow addition over 20 minutes |
| 2 | Separation, washing, drying | Room temp | - | - | Product is light green solid |
| 3 | Storage under argon at −20 °C | - | - | - | Minimizes decomposition (18% over 1 week) |
Source: RSC publication supporting information
Comparative Analysis of Preparation Methods
| Aspect | Method Using Allyl Isothiocyanate (Patents) | Oxidation of Thiazole Thiol (Literature) |
|---|---|---|
| Starting Material | Allyl isothiocyanate | 5-Chlorothiazole-2-thiol |
| Chlorinating Agent | Chlorine, sulfuryl chloride, PCl3 | Sodium hypochlorite (NaOCl) |
| Oxidizing Agent | Peroxides, hydrogen peroxide | NaOCl acts as oxidant and chlorinating agent |
| Solvent | Acetonitrile, DMF, methyl sulfoxide | Dichloromethane, aqueous HCl |
| Temperature Range | −40 °C to boiling point of solvent | −5 °C to room temperature |
| Yield | ~71% for intermediate precursor | Up to 86% for sulfonyl chloride |
| Purity | 92-94% after crystallization | High purity, but sensitive to decomposition |
| Scalability | Suitable for industrial scale | Common in lab and pilot scale |
| Advantages | High purity, controlled reaction conditions | Simple reagents, straightforward procedure |
| Disadvantages | Requires careful temperature control, multiple steps | Product stability issues, requires inert storage |
Summary of Research Findings and Recommendations
- The preparation of 5-chlorothiazole-2-sulfonyl chloride is best approached via a two-step process: first preparing the chlorinated thiazole precursor under controlled chlorination and oxidation conditions, then converting to the sulfonyl chloride via oxidation of the corresponding thiol.
- Use of allyl isothiocyanate as a starting material with controlled chlorinating and oxidizing agents provides high purity intermediates suitable for further transformations.
- The sulfonyl chloride formation using sodium hypochlorite in acidic dichloromethane solutions offers high yields and relatively mild conditions but requires careful handling to avoid decomposition.
- Crystallization and purification steps are critical to obtaining high-purity products.
- Industrial-scale synthesis benefits from optimized temperature control and solvent choice to maximize yield and purity while minimizing side products.
Q & A
Q. What are the established synthetic routes for 5-chlorothiazole-2-sulfonyl chloride, and how can purity be optimized during synthesis?
The compound is synthesized via sulfonation of 2-chlorothiophene using chlorosulfonic acid in the presence of phosphorus pentachloride . To optimize purity:
- Use stoichiometric control to minimize by-products (e.g., over-sulfonated derivatives).
- Employ low-temperature conditions (0–5°C) to suppress side reactions.
- Purify via fractional distillation or recrystallization using inert solvents (e.g., dichloromethane/hexane mixtures).
- Validate purity using HPLC or GC-MS with ≥95% purity as a benchmark .
Q. What safety protocols are critical when handling 5-chlorothiazole-2-sulfonyl chloride in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of toxic vapors (e.g., hydrogen chloride gas released during hydrolysis) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Procedures: Immediate flushing with water for skin/eye exposure and medical consultation for inhalation .
Q. How should researchers characterize 5-chlorothiazole-2-sulfonyl chloride to confirm structural integrity?
Standard characterization methods include:
- Spectroscopy: H/C NMR to verify sulfonyl and chloro substituents; IR for S=O stretching (~1360–1180 cm) .
- Elemental Analysis: Confirm %C, %H, %Cl, and %S alignment with theoretical values.
- Melting Point: Compare with literature values to assess purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity or stability data for 5-chlorothiazole-2-sulfonyl chloride?
Discrepancies often arise from:
- Moisture Sensitivity: Hydrolysis to sulfonic acids can skew reactivity data. Use anhydrous solvents (e.g., THF) and inert atmospheres (N/Ar) .
- Temperature-Dependent Stability: Conduct kinetic studies under controlled temperatures (e.g., 25°C vs. 40°C) to map decomposition pathways .
- Cross-Validation: Replicate experiments using independent analytical methods (e.g., TLC vs. HPLC) and reference multiple datasets .
Q. How can reaction conditions be optimized for synthesizing sulfonamide derivatives from 5-chlorothiazole-2-sulfonyl chloride?
For derivatives like N-(3-(1H-pyrazol-1-yl)pyridin-2-yl)-5-chlorothiophene-2-sulfonamide :
- Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution with amines.
- Catalysis: Add triethylamine (1.2 eq) to neutralize HCl and drive the reaction forward.
- Workup: Quench with ice-water to precipitate products and purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What advanced analytical techniques are recommended for detecting trace impurities or degradation products?
- High-Resolution Mass Spectrometry (HRMS): Identify low-abundance by-products (e.g., sulfonic acids from hydrolysis) .
- X-ray Crystallography: Resolve structural ambiguities in derivatives .
- Stability-Indicating Assays: Use forced degradation (heat, light, humidity) paired with UPLC-PDA to profile degradation pathways .
Q. How can computational modeling enhance the design of novel derivatives using 5-chlorothiazole-2-sulfonyl chloride?
- DFT Calculations: Predict reactivity of sulfonyl chloride groups with nucleophiles (e.g., amines) to prioritize synthetic targets .
- Molecular Docking: Screen derivatives for bioactivity (e.g., enzyme inhibition) before synthesis .
- QSAR Studies: Corrogate electronic effects (Cl substituent) with biological activity .
Methodological Notes
- Reproducibility: Document reaction parameters (solvent, temperature, stoichiometry) rigorously to align with journal guidelines for experimental reproducibility .
- Data Reporting: Include raw spectral data and chromatograms in supplementary materials, citing NIST or peer-reviewed databases for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
